Ethyl 2-amino-4-methylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C8H11NO2S . Its CAS number is 43088-42-2 .
Synthesis Analysis
The synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate involves the reaction of Ethyl cyanoacetate and Acetone . Another method involves the reaction of the amino-ester with phenyl isothiocyanate in ethanol containing Et3N .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-4-methylthiophene-3-carboxylate is represented by the formula C8H11NO2S . The InChI Key for this compound is ILYCZKOBLRJJSW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-amino-4-methylthiophene-3-carboxylate has a molecular weight of 185.24 . It has a density of 1.219, a melting point of 80 °C, a boiling point of 279℃, and a flash point of 123℃ . It is soluble in water .Scientific Research Applications
Synthesis and Characterization
Ethyl 2-amino-4-methylthiophene-3-carboxylate demonstrates significant potential in the field of synthetic chemistry. Pusheng (2009) explored the synthesis and characterization of related compounds, particularly focusing on their novel fluorescence properties, which could be valuable in analytical and diagnostic applications (Guo Pusheng, 2009).
Application in Dyeing Polyester Fibers
The compound has found utility in the textile industry, particularly in the dyeing of polyester fibers. Iyun et al. (2015) synthesized derivatives of Ethyl 2-amino-4-methylthiophene-3-carboxylate and assessed their dyeing performance on polyester fabric. These dyes showed good levelness and fastness properties, although with some limitations in photostability (O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015).
Potential in Drug Synthesis
Shah (2011) explored the synthesis of 3-Aminothiophene-2-carboxylates, which are important for pharmaceutical applications. These compounds were synthesized using environmentally friendly phase transfer catalysis techniques, highlighting their potential in green chemistry (R. D. Shah, 2011).
Antimicrobial Properties
Abu‐Hashem et al. (2011) focused on the antimicrobial potential of bifunctional thiophene derivatives, including ethyl 2-amino-4-methylthiophene-3-carboxylate. These compounds exhibited promising antimicrobial activities, which could be significant in developing new antimicrobial agents (A. Abu‐Hashem, K. Abu-Zied, M. El-Shehry, 2011).
Development of Novel Heterocyclic Compounds
Tormyshev et al. (2006) reported the synthesis of various 2-Aminothiophene-3-carboxylates, which are crucial in the development of new heterocyclic compounds. These compounds have applications in multiple fields, including pharmaceuticals and materials science (V. Tormyshev, D. Trukhin, O. Rogozhnikova, T. V. Mikhalina, T. I. Troitskaya, A. Flinn, 2006).
Safety And Hazards
Ethyl 2-amino-4-methylthiophene-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
ethyl 2-amino-4-methylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-11-8(10)6-5(2)4-12-7(6)9/h4H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYCZKOBLRJJSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334559 | |
Record name | Ethyl 2-amino-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-methylthiophene-3-carboxylate | |
CAS RN |
43088-42-2 | |
Record name | Ethyl 2-amino-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Amino-4-methylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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